molecular formula C17H22N4O B5564637 N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

Cat. No. B5564637
M. Wt: 298.4 g/mol
InChI Key: FJXHQPJPZZIBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as PD0325901, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It was first synthesized in 2003 and has since become an important tool for studying the role of the MAPK pathway in various biological processes.

Scientific Research Applications

Synthesis and Applications in Optoelectronic Materials

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, as part of the pyrimidine derivatives, has garnered attention in the field of optoelectronic materials. Extensive research has highlighted its utility in the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such derivatives exhibit significant electroluminescent properties, making them pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives have shown potential as photosensitizers for dye-sensitized solar cells, underscoring their importance in the advancement of optoelectronic technologies (Lipunova et al., 2018).

Chemical and Pharmacological Interest

The chemical structure of N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, particularly the morpholine ring, plays a crucial role in pharmacological research. Morpholine derivatives are known for their wide spectrum of pharmacological activities. The morpholine moiety, present in various organic compounds, has been extensively explored for its pharmacological significance. Research indicates that such derivatives hold a broad spectrum of pharmacological profiles, making them candidates for further exploration in drug development. This includes potential activities in central nervous system (CNS) drugs, highlighting the importance of the morpholine and pyrimidine structures in medicinal chemistry (Asif & Imran, 2019).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-4-5-15(13(2)10-12)19-16-11-14(3)18-17(20-16)21-6-8-22-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXHQPJPZZIBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

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